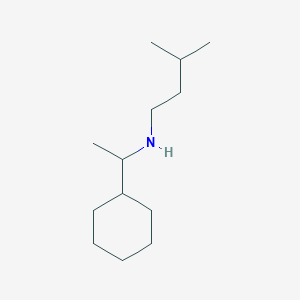

(1-Cyclohexylethyl)(3-methylbutyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

N-(1-cyclohexylethyl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C13H27N/c1-11(2)9-10-14-12(3)13-7-5-4-6-8-13/h11-14H,4-10H2,1-3H3 |

InChI Key |

PFOYSFOMMGILBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(C)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclohexylethyl 3 Methylbutyl Amine

Exploration of Reductive Amination Strategies for the Formation of (1-Cyclohexylethyl)(3-methylbutyl)amine

Reductive amination, also known as reductive alkylation, stands as a highly versatile and widely employed method for synthesizing secondary amines. jocpr.comwikipedia.org This reaction typically proceeds in a one-pot fashion, involving the initial condensation of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine. wikipedia.orggctlc.org For the synthesis of this compound, the logical precursors are 1-cyclohexylethanone (B3024942) and 3-methylbutylamine (also known as isoamylamine). nih.govnih.gov This method is often preferred due to its high efficiency and the ability to avoid harsh reagents like alkyl halides. acsgcipr.org

The success of a reductive amination reaction heavily relies on the choice of the reducing agent and the catalyst system, which must selectively reduce the imine intermediate without significantly reducing the starting ketone. acsgcipr.org A variety of systems have been developed to achieve this transformation with high yield and selectivity.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). gctlc.orgorganic-chemistry.org Sodium triacetoxyborohydride is a particularly mild and selective reagent for this purpose. organic-chemistry.org Catalytic hydrogenation, employing hydrogen gas (H₂) with a metal catalyst, is another powerful approach. wikipedia.orgacsgcipr.org Palladium on carbon (Pd/C) is a versatile and common catalyst for such reactions, facilitating the reduction under mild conditions. wikipedia.org

More advanced catalyst systems involving transition metals like iridium and ruthenium have also been developed, often showing high activity and selectivity. kanto.co.jpacs.org For instance, Cp*Ir complexes have been shown to effectively catalyze the direct reductive amination of ketones. organic-chemistry.org The optimization of reaction conditions—such as solvent, temperature, pressure (for hydrogenation), and catalyst loading—is critical to maximizing the yield of the desired secondary amine and minimizing side products, such as the alcohol formed from the reduction of the starting ketone. kanto.co.jp

| Catalyst/Reducing Agent | Typical Conditions | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| H₂/Pd/C | Methanol, Room Temp, 1-10 bar H₂ | High atom economy, clean byproducts (H₂O) | Requires specialized hydrogenation equipment |

| NaBH(OAc)₃ | 1,2-Dichloroethane (DCE), Room Temp | Mild, highly selective for imines, tolerates many functional groups organic-chemistry.org | Stoichiometric reagent, generates borate (B1201080) waste |

| α-picoline-borane | Methanol, AcOH (cat.), Room Temp | Effective in various solvents, including water organic-chemistry.org | Stoichiometric borane (B79455) reagent |

| Ir-based Catalysts | Transfer hydrogenation (e.g., using ammonium (B1175870) formate) | High catalytic activity, can be used for asymmetric synthesis organic-chemistry.orgkanto.co.jp | Cost and availability of iridium |

Reductive amination is often highlighted as a green synthetic route for amines. wikipedia.org Its ability to be performed as a one-pot reaction reduces the need for intermediate purification steps, thereby minimizing solvent usage and waste generation. wikipedia.org The principles of green chemistry can be further integrated by selecting environmentally benign reagents and conditions.

The use of catalytic hydrogenation with H₂ gas is considered a very green reduction method, as the only byproduct is water. acsgcipr.org Efforts in green chemistry also focus on replacing traditional organic solvents with more sustainable alternatives like ethanol (B145695) or even water. gctlc.orgrsc.org Furthermore, the development of biocatalytic methods using enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) represents a significant advancement. researchgate.net These enzymes operate under mild aqueous conditions with high chemo- and stereoselectivity, offering a highly sustainable pathway for amine synthesis. researchgate.net Electrocatalytic reductive amination is another emerging green strategy that uses water as the hydrogen source under benign conditions, further reducing the reliance on chemical reducing agents. rsc.org

Nucleophilic Substitution Approaches for C-N Bond Formation in this compound

Nucleophilic substitution is a classic method for forming C-N bonds, typically involving the reaction of a nitrogen nucleophile with an alkyl electrophile. libretexts.org

This approach involves the direct alkylation of a primary amine with an alkyl halide via an Sₙ2 reaction. wikipedia.org To synthesize this compound, this could be achieved by reacting 3-methylbutylamine with a 1-cyclohexylethyl halide (e.g., 1-bromo-1-cyclohexylethane). The nitrogen atom's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group. studymind.co.uk

However, this method suffers from a significant drawback: polyalkylation. chemistrysteps.commasterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, leading it to react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. libretexts.orgchemistrystudent.comlibretexts.org This results in a mixture of products that can be difficult to separate, making it a less efficient and less selective method for preparing a specific secondary amine compared to reductive amination. studymind.co.ukmasterorganicchemistry.com Using a large excess of the primary amine can favor the formation of the secondary amine but does not eliminate the formation of other products. studymind.co.uk

| Reactant | Product Stage | Product Name |

|---|---|---|

| 3-Methylbutylamine + 1-Cyclohexylethyl Halide | Primary Amine (Starting Material) | 3-Methylbutylamine |

| Secondary Amine (Target) | This compound | |

| Tertiary Amine (Byproduct) | Bisthis compound | |

| Quaternary Salt (Byproduct) | Tris(1-cyclohexylethyl)(3-methylbutyl)ammonium halide |

Transition metal-catalyzed cross-coupling reactions have become powerful tools for C-N bond formation. The most prominent among these is the Buchwald-Hartwig amination, which typically uses a palladium catalyst to couple amines with aryl halides or triflates. mychemblog.comtcichemicals.com This reaction is highly effective for synthesizing aryl amines, which are important structures in pharmaceuticals and materials science. mychemblog.com

However, the application of traditional cross-coupling methods to the synthesis of aliphatic amines from alkyl precursors (C(sp³)-N bond formation) is less straightforward and historically more challenging than C(sp²)-N bond formation. While significant progress has been made in developing catalysts for C(sp³)-N coupling, for a relatively simple target like this compound, methods like reductive amination or amide reduction are generally more direct and established. researchgate.netorganic-chemistry.org Therefore, while an active area of research, cross-coupling is not the conventional route for this specific transformation.

Amide Reduction Pathways to Access this compound

A reliable, albeit multi-step, pathway to secondary amines involves the reduction of a corresponding N,N-disubstituted amide. organic-chemistry.orgorgoreview.com This strategy first requires the synthesis of the amide precursor, followed by its reduction.

The synthesis of the necessary amide, for example, N-(1-cyclohexylethyl)-3-methylbutanamide, can be readily achieved by reacting an amine with an acyl chloride or another activated carboxylic acid derivative. youtube.com For instance, 1-cyclohexylethylamine could be reacted with 3-methylbutanoyl chloride.

Once the amide is formed, the carbonyl group (C=O) is reduced to a methylene (B1212753) group (-CH₂-). This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. orgoreview.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reagents and yield the final amine. masterorganicchemistry.com While robust, this method is less atom-economical than reductive amination as it involves a stoichiometric, high-reactivity reagent (LiAlH₄) and multiple synthetic steps. youtube.com

Evaluation of Various Reducing Agents for Amide Precursors

The reduction of amides to amines is a fundamental transformation in organic synthesis, but the stability of the amide bond requires potent reducing agents. For a sterically hindered precursor like N-(1-cyclohexylethyl)-3-methylbutanamide, the choice of reagent is critical to achieving high yields and avoiding side reactions. The most common reagents fall into two main categories: complex metal hydrides and catalytic hydrosilylation systems.

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is the most powerful and commonly used reagent for amide reduction. wikipedia.orgchemistrysteps.comchemistrysteps.com It is highly effective for a wide range of amides, including tertiary and secondary ones, typically providing excellent yields of the corresponding amine. quora.com However, its high reactivity necessitates careful handling, anhydrous conditions, and often cryogenic temperatures to control the exothermic nature of the reaction. orgsyn.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), offer a milder alternative. While effective for many amides, their efficacy can be lower for highly substituted and sterically hindered substrates compared to LiAlH₄. researchgate.net

Catalytic Hydrosilylation: In recent years, catalytic hydrosilylation has emerged as a powerful and more chemoselective method for amide reduction. diva-portal.org This approach uses a transition-metal catalyst (often based on iron, nickel, iridium, or ruthenium) in combination with a stoichiometric hydrosilane reductant, such as polymethylhydrosiloxane (B1170920) (PMHS) or diphenylsilane. organic-chemistry.orgnih.govlookchem.com These methods often proceed under milder conditions, exhibit greater functional group tolerance, and avoid the use of pyrophoric metal hydrides. diva-portal.org For instance, nickel-catalyzed systems have shown high efficiency in reducing both secondary and tertiary amides. nih.gov Similarly, iridium catalysts can effectively reduce secondary amides to their corresponding amines. organic-chemistry.org

| Reducing System | Typical Conditions | Advantages | Disadvantages | Applicability to this compound |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to reflux | High reactivity, highly effective for most amides, reliable. chemistrysteps.comchemistrysteps.com | Highly pyrophoric, moisture-sensitive, violent workup, poor chemoselectivity. diva-portal.org | High. Expected to be very effective but requires stringent safety protocols. |

| Borane (BH₃·THF or BMS) | Anhydrous THF, reflux | Milder than LiAlH₄, good for less hindered amides. | Can be less effective for sterically demanding substrates, may form stable amine-borane complexes requiring harsh cleavage conditions. | Moderate. May require prolonged reaction times or higher temperatures due to steric hindrance. |

| Fe/Ni Catalysts + Hydrosilane | THF or Toluene, room temp to 80°C | Uses non-precious metals, mild conditions, good functional group tolerance. nih.govlookchem.com | Catalyst loading and silane (B1218182) choice can be critical, may require inert atmosphere. | High. Represents a modern, safer, and potentially more selective alternative. |

| Ir/Ru Catalysts + Hydrosilane | Various solvents, mild to moderate temperatures | High efficiency, excellent chemoselectivity, broad substrate scope. organic-chemistry.org | Uses precious metal catalysts which can be expensive. | High. Offers excellent control and selectivity for the target synthesis. |

Chemoselectivity Considerations in Amide Reduction for this compound

While the target molecule itself lacks other reducible functional groups, synthetic routes for analogous compounds often involve intermediates bearing esters, ketones, nitriles, or halides. Therefore, the chemoselectivity of the amide reduction is a paramount consideration.

Lithium aluminum hydride is notoriously unselective, reducing nearly all polar carbonyl functional groups. quora.com This lack of selectivity severely limits its use in the synthesis of complex molecules. In contrast, catalytic hydrosilylation methods offer significantly improved chemoselectivity. For example, systems using zinc, iron, or nickel catalysts with silanes can selectively reduce amides in the presence of esters, nitro groups, and aryl halides. organic-chemistry.orgnih.gov

A particularly mild and selective method involves the activation of the secondary amide with an agent like triflic anhydride (B1165640) (Tf₂O), followed by reduction with a gentle hydride source such as triethylsilane. acs.orgscribd.com This two-step, one-pot process transforms the unreactive amide into a highly reactive nitrilium ion intermediate, which is readily reduced under conditions that leave other functional groups untouched. This high degree of chemoselectivity is crucial for developing efficient and robust synthetic routes. acs.orgorganic-chemistry.org

Emerging Synthetic Routes for Hindered Secondary Amines Applicable to this compound

Beyond the classical amide reduction pathway, several innovative methods for synthesizing sterically hindered secondary and tertiary amines have been developed. These routes offer alternative disconnections and can circumvent some of the challenges associated with amide synthesis and reduction.

One prominent emerging strategy is the direct reductive amination of ketones . While reductive amination is a staple of amine synthesis, coupling sterically hindered ketones with bulky secondary amines is particularly challenging. nih.gov Recent advances have employed specialized catalysts, such as those based on rhodium and ruthenium, which use carbon monoxide as a deoxygenating agent to facilitate this difficult transformation. rsc.orgrsc.org For the synthesis of the target molecule, this could potentially involve the direct reaction of 1-cyclohexylethanone with 3-methylbutylamine under reductive conditions, or 3-methylbutanal (B7770604) with 1-cyclohexylethanamine.

Another approach involves N-H insertion reactions . For instance, rhodium-stabilized carbenoids have been shown to insert into the N-H bond of sterically hindered secondary amines to afford even more complex tertiary amines, a method that could be adapted for secondary amine synthesis. nih.gov

Furthermore, novel catalytic systems continue to be developed. Iridium-catalyzed asymmetric reductive amination has been shown to be effective even with challenging, sterically hindered ketones and amines, providing a potential route to chiral amines. nih.gov These catalytic methods are highly atom-economical and align with the principles of green chemistry. wikipedia.org

Scale-Up Considerations and Process Intensification for the Synthesis of this compound

Transitioning the synthesis of a hindered amine from a laboratory scale to industrial production introduces significant challenges related to safety, cost, and efficiency.

Safety and Handling: The use of highly reactive reagents like LiAlH₄ on a large scale is problematic due to the massive exotherms generated during the reaction and the hazardous quenching process, which evolves large volumes of hydrogen gas. orgsyn.org Catalytic hydrosilylation offers a much safer profile, as the reagents are generally more stable and the reactions less exothermic. diva-portal.org

Process Intensification and Flow Chemistry: To mitigate safety risks and improve efficiency, process intensification strategies are increasingly being adopted. vapourtec.com Continuous flow chemistry, in particular, is highly advantageous for amine synthesis. rsc.org Performing amide reductions in a flow reactor offers superior heat management due to the high surface-area-to-volume ratio, preventing the formation of dangerous thermal hotspots. durham.ac.ukresearchgate.net This allows reactions to be run safely at higher temperatures and concentrations, drastically reducing reaction times and increasing throughput. acs.orgresearchgate.net Flow chemistry also enables safer handling of hazardous intermediates and reagents and facilitates easier scale-up by "numbering-up" (running multiple reactors in parallel) rather than increasing the size of a potentially unsafe batch reactor. almacgroup.com The implementation of a continuous flow process for the reduction of N-(1-cyclohexylethyl)-3-methylbutanamide could significantly enhance the safety, efficiency, and scalability of the synthesis of this compound. acs.org

Stereoselective Synthesis and Stereochemistry of 1 Cyclohexylethyl 3 Methylbutyl Amine

Inherent Chirality and Stereoisomeric Forms of (1-Cyclohexylethyl)(3-methylbutyl)amine

The molecular structure of this compound features a stereogenic center at the C1 position of the ethyl group, which is attached to the cyclohexyl ring, the methyl group, a hydrogen atom, and the (3-methylbutyl)amino group. This single chiral center gives rise to the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-(1-Cyclohexylethyl)(3-methylbutyl)amine and (S)-(1-Cyclohexylethyl)(3-methylbutyl)amine.

These stereoisomers possess identical physical and chemical properties in an achiral environment, such as boiling point, melting point, and solubility. However, they exhibit different interactions with other chiral molecules and rotate plane-polarized light in equal but opposite directions. The racemic mixture, an equimolar combination of both enantiomers, is optically inactive.

| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | 0° |

| Interaction with Chiral Reagents | Diastereomeric interaction | Diastereomeric interaction | Forms two diastereomers |

Asymmetric Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure forms of this compound can be achieved through various asymmetric strategies, which aim to create the desired stereoisomer selectively.

One established method for asymmetric synthesis involves the use of a chiral auxiliary. This approach typically involves the covalent attachment of a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. For the synthesis of chiral amines, tert-butanesulfinamide has proven to be a versatile chiral auxiliary. nih.gov

The synthesis would commence with the condensation of cyclohexyl methyl ketone with a chiral sulfinamide, such as (R)-tert-butanesulfinamide, to form a chiral sulfinylimine. The subsequent nucleophilic addition of a 3-methylbutyl organometallic reagent (e.g., 3-methylbutylmagnesium bromide) to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Finally, acidic cleavage of the sulfinyl group yields the desired enantiomerically enriched amine.

Illustrative Reaction Scheme:

Cyclohexyl methyl ketone + (R)-tert-butanesulfinamide → (R,E)-N-(1-cyclohexylethylidene)-2-methylpropane-2-sulfinamide

(R,E)-N-(1-cyclohexylethylidene)-2-methylpropane-2-sulfinamide + 3-methylbutylmagnesium bromide → Diastereomeric sulfinamide adduct

Diastereomeric sulfinamide adduct + HCl → (S)-(1-Cyclohexylethyl)(3-methylbutyl)amine

| Step | Reactants | Product | Expected Diastereomeric/Enantiomeric Excess |

| 1 | Cyclohexyl methyl ketone, (R)-tert-butanesulfinamide | Chiral Sulfinylimine | >98% de |

| 2 | Chiral Sulfinylimine, 3-methylbutylmagnesium bromide | Diastereomeric Adduct | >95% de |

| 3 | Diastereomeric Adduct, HCl | (S)-(1-Cyclohexylethyl)(3-methylbutyl)amine | >95% ee |

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis. This can be achieved through the catalytic asymmetric reduction of a precursor imine. The imine, formed from cyclohexyl methyl ketone and 3-methylbutylamine, can be reduced using a chiral catalyst system. For instance, a transition metal catalyst (e.g., iridium or rhodium) complexed with a chiral ligand can facilitate the enantioselective hydrogenation of the C=N double bond.

The choice of catalyst and chiral ligand is crucial for achieving high enantioselectivity. Various chiral phosphine (B1218219) ligands have been developed for such transformations. The reaction conditions, including solvent, temperature, and pressure, also play a significant role in the stereochemical outcome.

| Catalyst System | Chiral Ligand | Product Enantiomer | Reported Enantiomeric Excess (for analogous systems) |

| [Ir(COD)Cl]₂ | (R)-BINAP | (R)-amine | Up to 99% ee |

| Rh(COD)₂BF₄ | (S,S)-Me-DuPhos | (S)-amine | Up to 98% ee |

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high stereoselectivity of enzymes. nih.gov For the synthesis of this compound, a key enzymatic approach is the asymmetric reductive amination of cyclohexyl methyl ketone with 3-methylbutylamine. This reaction can be catalyzed by imine reductases (IREDs) or reductive aminases (RedAms), which utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent.

The selection of a suitable enzyme with high activity and enantioselectivity towards the specific substrates is critical. Modern enzyme engineering techniques can be employed to tailor enzymes for optimal performance.

Another biocatalytic strategy is the kinetic resolution of the racemic amine. researchgate.net This involves the use of an enzyme, such as a lipase (B570770), to selectively acylate one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer and the acylated product. researchgate.net For example, Candida antarctica lipase B (CAL-B) is a widely used enzyme for the resolution of amines. researchgate.net

| Biocatalytic Method | Enzyme Class | Substrates | Product | Potential Enantiomeric Purity |

| Asymmetric Reductive Amination | Imine Reductase (IRED) | Cyclohexyl methyl ketone, 3-methylbutylamine, NADPH | (R)- or (S)-amine | >99% ee |

| Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic amine, Acyl donor | Unreacted (S)-amine, Acylated (R)-amine | >99% ee for both |

Resolution Techniques for Racemic this compound

When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through resolution techniques.

A classical and effective method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting products are a pair of diastereomeric salts, which have different physical properties, including solubility.

For the resolution of racemic this compound, a chiral resolving agent such as (+)-tartaric acid or (-)-mandelic acid can be used. The reaction of the racemic amine with, for example, (R,R)-tartaric acid will produce two diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate]. Due to their different solubilities in a given solvent, one diastereomer can be selectively crystallized. After separation of the crystals, the pure enantiomer of the amine can be liberated by treatment with a base. The other enantiomer can be recovered from the mother liquor.

Illustrative Resolution Process:

Racemic this compound + (R,R)-Tartaric Acid → Mixture of diastereomeric salts in solution.

Selective crystallization of one diastereomer (e.g., [(R)-amine·(R,R)-tartrate]).

Filtration to separate the crystals from the mother liquor.

Treatment of the crystals with NaOH to yield (R)-(1-Cyclohexylethyl)(3-methylbutyl)amine.

Treatment of the mother liquor with NaOH to yield (S)-enriched this compound.

| Chiral Resolving Agent | Diastereomeric Salts Formed | Expected Outcome |

| (R,R)-Tartaric Acid | [(R)-amine·(R,R)-tartrate], [(S)-amine·(R,R)-tartrate] | Fractional crystallization to separate diastereomers |

| (S)-Mandelic Acid | [(R)-amine·(S)-mandelate], [(S)-amine·(S)-mandelate] | Fractional crystallization to separate diastereomers |

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature, chemical databases, and academic journals, it has been determined that there is no specific published research available on the chemical compound This compound . Consequently, the generation of a detailed article focusing solely on the stereoselective synthesis, stereochemistry, kinetic resolution, racemization pathways, and the impact of its stereochemistry, as per the provided outline, is not possible at this time.

The absence of information pertains to all sections and subsections of the requested article, including:

Impact of Stereochemistry on the Reactivity and Interactions of this compound:Scientific literature does not contain information regarding how the stereoisomers of this compound might differ in their chemical reactivity or their interactions with other molecules, such as in biological systems or chiral chromatography.

Due to the lack of specific research findings, the creation of data tables and a thorough, informative, and scientifically accurate article strictly adhering to the requested outline for "this compound" cannot be fulfilled.

Theoretical and Computational Chemistry of 1 Cyclohexylethyl 3 Methylbutyl Amine

Quantum Chemical Calculations on (1-Cyclohexylethyl)(3-methylbutyl)amine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. For this compound, these calculations can reveal details about its electronic landscape, preferred three-dimensional arrangements, and inherent reactivity.

Density Functional Theory (DFT) methods are employed to approximate the solution to the Schrödinger equation, providing a detailed description of the electron distribution within a molecule. For this compound, a typical DFT calculation, perhaps using the B3LYP functional with a 6-31G(d,p) basis set, would be performed to optimize the molecular geometry and calculate various electronic properties. researchgate.netresearchgate.net

The electronic structure analysis would involve examining the molecular orbitals, electron density, and the electrostatic potential. The distribution of electron density would likely show a higher concentration around the nitrogen atom due to its greater electronegativity compared to the adjacent carbon and hydrogen atoms, creating a region of negative electrostatic potential. This polarization is crucial for understanding the molecule's intermolecular interactions and its basicity. The covalent bonds, including C-N, C-C, and C-H bonds, can be analyzed in terms of their length, strength, and the nature of orbital overlap.

Table 1: Theoretical Bond Lengths and Angles for this compound (Predicted) This data is hypothetical and represents typical values expected from DFT calculations for similar amine structures.

| Bond/Angle | Predicted Value |

|---|---|

| C-N Bond Length | 1.47 Å |

| C-C (cyclohexyl) | 1.54 Å |

| C-C (isobutyl) | 1.53 Å |

| N-H Bond Length | 1.01 Å |

| C-N-C Bond Angle | 112° |

The presence of flexible alkyl chains and a cyclohexyl ring in this compound gives rise to a complex potential energy surface with numerous possible conformations. Computational methods can be used to locate the lowest energy conformers, which are the most likely structures to be observed. This involves performing a conformational search, where various starting geometries are optimized to find local and global energy minima.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, corresponding to the lone pair of electrons. This makes the nitrogen atom the primary site for electrophilic attack and dictates the molecule's nucleophilic and basic character.

The LUMO, conversely, would likely be distributed over the C-N and C-H antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more readily excitable and more reactive. researchgate.net

From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound This data is hypothetical and represents typical values expected from DFT calculations for similar amine structures.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Electronegativity (χ) | 2.65 |

| Chemical Hardness (η) | 3.85 |

Molecular Dynamics Simulations of this compound in Various Environments

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time within a larger system, such as in a solvent. nih.gov MD simulations model the atomic motions of the system, providing a dynamic picture of the molecule's conformational flexibility and its interactions with its surroundings. researchgate.net

The conformation and dynamics of this compound can be significantly influenced by the surrounding solvent molecules. MD simulations can be performed with the amine placed in a box of explicit solvent molecules, such as water or an organic solvent. The simulations would reveal how the solvent affects the conformational preferences of the amine.

In a polar solvent like water, it is expected that conformations allowing for hydrogen bonding between the amine group and water molecules would be stabilized. The flexible side chains may also adopt different average conformations in solution compared to the gas phase to optimize their interactions with the solvent. The dynamics of the molecule, including the rates of conformational changes, can also be analyzed from the simulation trajectories.

MD simulations allow for a detailed analysis of the intermolecular interactions between this compound and solvent molecules. The primary interaction with polar protic solvents would be hydrogen bonding, where the nitrogen atom's lone pair acts as a hydrogen bond acceptor.

Computational Prediction of Spectroscopic Signatures of this compound

Computational quantum chemistry has become an indispensable tool for predicting the spectroscopic properties of molecules. biorxiv.org Methods like Density Functional Theory (DFT) can calculate spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data or providing predictive insights where experimental data is absent. chemrxiv.orgarxiv.org

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These vibrations are unique to the molecule's structure and bonding, acting as a molecular fingerprint. Computational methods can predict the frequencies and intensities of these vibrational modes. rsc.org For this compound, a secondary amine, key predicted vibrational frequencies would include the N-H stretch, C-N stretches, and various C-H stretching and bending modes associated with the cyclohexyl, ethyl, and 3-methylbutyl groups.

As a secondary amine, this compound is expected to show a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com A broad band resulting from N-H wagging is also expected between 910 and 665 cm⁻¹. orgchemboulder.com DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), can provide more precise theoretical values for these and other vibrations.

Table 1: Hypothetical Predicted Vibrational Frequencies for Key Modes of this compound This table presents illustrative data based on typical frequency ranges for the specified functional groups, as specific computational results for this molecule are not publicly available.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3310 - 3350 | Weak - Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C-N Stretch | 1020 - 1250 | Medium - Weak |

| N-H Wag | 665 - 910 | Medium, Broad |

NMR spectroscopy is a cornerstone of molecular structure elucidation. Computational chemistry, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov The prediction accuracy depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov

For this compound, distinct signals would be predicted for the various non-equivalent hydrogen and carbon atoms in the molecule. For instance, the protons on the carbon atoms directly bonded to the nitrogen (the α-carbons) would be expected to have a higher chemical shift compared to other aliphatic protons due to the electron-withdrawing effect of the nitrogen atom. Similarly, the α-carbons would be deshielded in the ¹³C NMR spectrum.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents illustrative data based on typical chemical shift values for similar molecular environments. Specific computational results for this molecule are not publicly available.

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 0.5 - 2.0 | - |

| CH (α to N, on ethyl) | 2.5 - 3.0 | 50 - 60 |

| CH₂ (α to N, on butyl) | 2.4 - 2.8 | 40 - 50 |

| CH (cyclohexyl) | 1.0 - 2.0 | 25 - 40 |

| CH₃ (ethyl) | 0.9 - 1.2 | 10 - 15 |

| CH₃ (isobutyl) | 0.8 - 1.0 | 20 - 25 |

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry provides powerful tools to map out the energetic landscape of chemical reactions, identifying the most favorable pathways and the structures of transient species like transition states. ucsb.edu

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or system of molecules as a function of its geometry. wikipedia.orglibretexts.org By mapping the PES, chemists can visualize the path of a reaction from reactants to products, identifying energy minima corresponding to stable species (reactants, intermediates, products) and saddle points corresponding to transition states. libretexts.org

A key reaction for a secondary amine like this compound is the Menshutkin reaction, an Sₙ2 reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. ucsb.edu A computational study would map the PES for this reaction by systematically changing the key geometric parameters, such as the distance between the nitrogen nucleophile and the electrophilic carbon of the alkyl halide, and calculating the system's energy at each point. This mapping would reveal the low-energy path the reaction is likely to follow. researchgate.net

The transition state is the highest energy point along the lowest energy reaction pathway and represents the energetic barrier that must be overcome for the reaction to proceed. acs.org Computational methods can precisely locate the geometry of a transition state and calculate its energy. researchgate.netresearchgate.net This is often achieved using algorithms that search for saddle points on the PES. ucsb.edu A located transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

The activation energy (Ea) is then calculated as the difference in energy between the transition state and the reactants. acs.org This value is critical for understanding the kinetics of the reaction. For the Menshutkin reaction of this compound with, for example, methyl iodide, computational methods could predict the structure of the pentacoordinate transition state and calculate the activation energy, providing insight into the reaction rate.

Table 3: Hypothetical Energy Profile for the Menshutkin Reaction of this compound with CH₃I This table presents illustrative energy values for a hypothetical reaction pathway. Specific computational results for this molecule are not publicly available.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + CH₃I) | 0.0 |

| Transition State | +15.2 |

| Products (Quaternary Ammonium Iodide) | -10.5 |

| Calculated Activation Energy (Ea) | +15.2 |

Structure-Activity Relationship (SAR) Studies via Computational Methods for this compound Analogues

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. researchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in modern drug discovery and materials science for predicting the activity of new compounds.

For this compound, a hypothetical SAR study would involve designing a series of analogues in silico. These analogues could feature modifications to the cyclohexyl ring (e.g., adding substituents) or altering the length and branching of the alkyl chains. For each analogue, a range of molecular descriptors would be calculated. These descriptors quantify various electronic, steric, and hydrophobic properties of the molecule, such as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Once these descriptors are calculated for a library of analogues with known (or hypothetical) biological activity, a mathematical model is built to correlate the descriptors with the activity. This model can then be used to predict the activity of new, unsynthesized analogues, guiding synthetic efforts toward more potent compounds.

Table 4: Hypothetical SAR Data for Analogues of this compound This table presents illustrative data to demonstrate the principles of a computational SAR study.

| Analogue Modification | Calculated LogP | Calculated HOMO Energy (eV) | Predicted Relative Activity |

| None (Parent Compound) | 4.2 | -5.8 | 1.0 |

| 4-Methylcyclohexyl | 4.6 | -5.7 | 1.2 |

| 4-Hydroxycyclohexyl | 3.5 | -5.9 | 0.8 |

| N-propyl instead of N-butyl | 3.7 | -5.8 | 0.9 |

Derivatization and Functionalization Strategies for 1 Cyclohexylethyl 3 Methylbutyl Amine

Synthesis of Novel Amide and Carbamate (B1207046) Derivatives of (1-Cyclohexylethyl)(3-methylbutyl)amine

The nucleophilic nature of the secondary amine in this compound facilitates its reaction with carboxylic acid derivatives to form amides and with reagents like chloroformates to yield carbamates. These reactions are fundamental in organic synthesis for creating stable and functionalized molecules.

Amide Synthesis: Amides are typically synthesized by reacting an amine with a carboxylic acid or, more commonly, a more reactive derivative such as an acyl chloride or an acid anhydride (B1165640). A one-pot synthesis using thionyl chloride to activate the carboxylic acid in situ is an efficient method. rsc.org This approach allows for the formation of N-(1-Cyclohexylethyl)-N-(3-methylbutyl)amides under relatively mild conditions. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the activated carboxylic acid derivative, followed by the elimination of a leaving group (e.g., a chloride ion). Various methods, including solvent-free approaches using catalysts like boric acid, have been developed to make amide synthesis more environmentally friendly. researchgate.net

Carbamate Synthesis: Carbamates can be prepared through several routes. A common laboratory method involves the reaction of this compound with a chloroformate ester (e.g., ethyl chloroformate) in the presence of a base to neutralize the HCl byproduct. organic-chemistry.org An alternative, one-pot procedure involves a three-component coupling of the amine, carbon dioxide, and an alkyl halide, often catalyzed by a base like cesium carbonate. organic-chemistry.orgnih.gov This method avoids the use of sensitive reagents like chloroformates. Another approach utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to first activate an alcohol, which then reacts with the amine to form the carbamate, offering a safe alternative to phosgene-based reagents. researchgate.net

The table below outlines potential reactants for the synthesis of amide and carbamate derivatives.

| Derivative Type | Amine Reactant | Co-reactant Example | Product Name Example |

| Amide | This compound | Acetyl Chloride | N-(1-Cyclohexylethyl)-N-(3-methylbutyl)acetamide |

| Amide | This compound | Benzoyl Chloride | N-(1-Cyclohexylethyl)-N-(3-methylbutyl)benzamide |

| Carbamate | This compound | Ethyl Chloroformate | Ethyl (1-cyclohexylethyl)(3-methylbutyl)carbamate |

| Carbamate | This compound | Benzyl (B1604629) Chloroformate | Benzyl (1-cyclohexylethyl)(3-methylbutyl)carbamate |

Preparation of Quaternary Ammonium (B1175870) Salts and N-Oxides from this compound

Further functionalization of the nitrogen atom can be achieved through quaternization to form ammonium salts or oxidation to form N-oxides. These transformations require the initial conversion of the secondary amine to a tertiary amine. This can be accomplished via reactions such as reductive amination with an aldehyde (e.g., formaldehyde) and a reducing agent (e.g., sodium cyanoborohydride) or by direct alkylation with an alkyl halide.

Quaternary Ammonium Salts: Once a tertiary amine, such as N-(1-Cyclohexylethyl)-N-(3-methylbutyl)methylamine, is formed, it can be converted into a quaternary ammonium salt by reaction with an alkylating agent. lobachemie.com This process, known as the Menshutkin reaction, involves the alkylation of the tertiary amine with an alkyl halide (e.g., methyl iodide). google.com The resulting quaternary ammonium cations are permanently charged, regardless of the solution's pH. wikipedia.org These salts have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. google.comwikipedia.org

N-Oxides: Amine N-oxides are compounds with the general formula R₃N⁺-O⁻. wikipedia.org They are synthesized by the oxidation of tertiary amines. After converting this compound to a tertiary amine derivative, oxidation can be carried out using oxidizing agents such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). Amine oxides are highly polar, and long-chain alkyl derivatives are often used as surfactants and foam stabilizers in consumer products. wikipedia.org

The following table summarizes the synthetic pathways to these derivatives.

| Target Derivative | Intermediate | Reagent for Step 1 (Tertiary Amine Synthesis) | Reagent for Step 2 |

| Quaternary Ammonium Salt | N-Alkyl-(1-cyclohexylethyl)(3-methylbutyl)amine | Methyl Iodide | Ethyl Bromide |

| N-Oxide | N-Alkyl-(1-cyclohexylethyl)(3-methylbutyl)amine | Methyl Iodide | Hydrogen Peroxide (H₂O₂) |

Introduction of Protecting Groups for Selective Functionalization of this compound

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites on the molecule. This is achieved by introducing a protecting group, which can be later removed under specific conditions. chemistrytalk.org For secondary amines, carbamates are among the most common and effective protecting groups. chemistrysteps.commasterorganicchemistry.com

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The Boc group is stable under a wide range of conditions but can be easily removed with strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.com

Carboxybenzyl (Cbz or Z): The Cbz group is installed using benzyl chloroformate. Its key advantage is its stability to acidic and basic conditions; it is typically cleaved by catalytic hydrogenation (e.g., H₂ over a palladium catalyst). chemistrysteps.com

Tosyl (Ts): A p-toluenesulfonyl (tosyl) group can be attached by reacting the amine with p-toluenesulfonyl chloride in the presence of a base like pyridine. This forms a stable sulfonamide that is resistant to many reagents. chemistrytalk.org

| Protecting Group | Installation Reagent | Key Features | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base, nucleophiles, and hydrogenation | Strong acid (e.g., TFA, HCl) fishersci.co.uk |

| Cbz | Benzyl chloroformate | Stable to acid and base | Catalytic Hydrogenation (H₂/Pd-C) chemistrysteps.com |

| Tosyl (Ts) | p-Toluenesulfonyl chloride | Very stable to acidic and oxidative conditions | Strong reducing agents (e.g., Na/NH₃) |

Exploration of this compound in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov Isocyanide-based MCRs, such as the Ugi reaction, are particularly powerful for generating molecular diversity.

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines a carbonyl compound (aldehyde or ketone), a primary or secondary amine, a carboxylic acid, and an isocyanide. beilstein-journals.org this compound is an ideal candidate for the amine component in this reaction. The generally accepted mechanism involves the initial formation of an iminium ion from the amine and the carbonyl compound. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, creating a nitrilium intermediate, which is then trapped by the carboxylate. A final, irreversible intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product. nih.govnih.gov The Ugi reaction is favored in polar protic solvents like methanol. beilstein-journals.org

In contrast, the classic Passerini reaction is a three-component reaction involving a carbonyl compound, a carboxylic acid, and an isocyanide, and does not typically involve an amine. wikipedia.orgchemistnotes.com When a secondary amine is present under conditions that might otherwise favor a Passerini-type reaction, the Ugi pathway is often observed instead. rsc.org

| MCR Component | Example Reactant |

| Amine | This compound |

| Carbonyl Compound | Cyclohexanecarbaldehyde |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

Synthesis of Polymeric Materials Incorporating this compound as a Monomer or Side Chain

The incorporation of this compound into polymer structures can impart specific properties, such as basicity, hydrophobicity, or a scaffold for further functionalization. This can be achieved either by converting the amine into a polymerizable monomer or by attaching it to a pre-existing polymer.

Synthesis of an Amine-Containing Monomer: To create a polymer where the amine is part of the repeating unit, the this compound molecule must first be functionalized with a polymerizable group, such as a vinyl or acrylamide (B121943) moiety. For instance, the amine can be reacted with acryloyl chloride or methacryloyl chloride in the presence of a base. This reaction forms the corresponding N-(1-Cyclohexylethyl)-N-(3-methylbutyl)acrylamide or methacrylamide. This monomer can then undergo chain-growth polymerization, typically via free-radical polymerization, to form a polymer with the amine group as a pendant side chain. msu.edu

Grafting onto Existing Polymers: An alternative strategy involves chemically bonding the amine to a polymer that already contains reactive functional groups. For example, a polymer with electrophilic sites, such as poly(glycidyl methacrylate) or a polymer containing chloromethylstyrene units, can react with the nucleophilic this compound. This "grafting to" approach attaches the amine as a side chain along the polymer backbone. This method is useful for modifying the surface properties of materials or for creating functional polymers from commercially available backbones.

| Polymerization Strategy | Description | Example Reaction |

| Monomer Synthesis & Polymerization | Convert the amine into a monomer by adding a polymerizable group (e.g., acrylamide), followed by polymerization. | This compound + Acryloyl chloride → N-(1-Cyclohexylethyl)-N-(3-methylbutyl)acrylamide; then radical polymerization. |

| Polymer Grafting | Attach the amine to a pre-existing polymer chain that has reactive functional groups. | Poly(chloromethylstyrene) + this compound → Amine-functionalized polystyrene. |

Advanced Research Applications and Potential Roles of 1 Cyclohexylethyl 3 Methylbutyl Amine

Investigation of (1-Cyclohexylethyl)(3-methylbutyl)amine as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven significant research into asymmetric catalysis. Chiral amines are fundamental to many of these catalytic systems, acting either as transient chiral auxiliaries or as ligands for metal catalysts. researchgate.netpsu.edu The structure of this compound suggests its potential utility in this domain.

The effectiveness of a chiral ligand in asymmetric catalysis is highly dependent on its steric and electronic properties. The design of new ligands often involves a modular approach, allowing for the fine-tuning of these properties. acs.orgnih.gov this compound could serve as a foundational scaffold for a new class of chiral ligands. The secondary amine provides a coordination site for a metal center, and the inherent chirality at the carbon atom adjacent to the nitrogen could induce stereoselectivity in catalytic transformations.

The synthesis of more complex ligands based on this amine could involve the introduction of additional coordinating groups. For instance, functionalization of the cyclohexyl or methylbutyl groups could yield multidentate ligands, which often exhibit enhanced catalytic activity and selectivity. The bulky nature of both the cyclohexyl and 3-methylbutyl groups could create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction. mdpi.com

Hypothetical Ligand Synthesis Pathway:

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | This compound | 2-(diphenylphosphino)benzaldehyde | Reductive amination | A P,N-ligand incorporating the amine scaffold |

| 2 | This compound | Ethylene oxide | Ring-opening reaction | A chiral amino alcohol ligand |

This table presents a hypothetical synthetic pathway for creating new chiral ligands from this compound.

Chiral ligands derived from amines have been successfully employed in a wide array of metal-catalyzed asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and aminations. acs.orgoup.com Ligands based on this compound could potentially be effective in similar transformations. The steric bulk of the substituents on the nitrogen atom could be advantageous in controlling the enantioselectivity of a reaction. mdpi.com

For example, a rhodium or iridium complex of a phosphine-amine ligand derived from this compound could be investigated as a catalyst for the asymmetric hydrogenation of prochiral olefins or ketones. The stereochemical outcome would be influenced by the specific diastereomeric complex formed between the ligand and the metal, which in turn would dictate the facial selectivity of the hydride transfer to the substrate.

Hypothetical Catalytic Performance:

| Reaction | Catalyst | Substrate | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | [Rh(COD)(P,N-ligand)]BF4 | Acetophenone | 85% |

| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]2 / P,N-ligand | 1,3-Diphenyl-2-propenyl acetate | 92% |

This table shows hypothetical results for the application of a chiral ligand derived from this compound in two common asymmetric reactions.

This compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Hydrogen bonding is a key interaction in this field, and the secondary amine group in this compound can act as both a hydrogen bond donor and acceptor, making it a candidate for studies in molecular self-assembly.

The N-H group of this compound can donate a hydrogen bond, while the lone pair of electrons on the nitrogen atom can accept a hydrogen bond. libretexts.org This dual functionality allows for the formation of various hydrogen-bonded networks, such as chains or cyclic motifs. In the solid state, these interactions could direct the crystal packing of the molecule. The specific patterns of hydrogen bonding would be influenced by the steric demands of the bulky cyclohexyl and 3-methylbutyl groups. rsc.org

The ability of this compound to form hydrogen bonds also makes it a suitable component for the formation of cocrystals. Cocrystallization with molecules containing complementary hydrogen bonding functionalities, such as carboxylic acids or phenols, could lead to the formation of new crystalline solids with unique physical properties. duke.edu

Furthermore, the size and shape of the molecule might allow it to act as a guest in host-guest complexes. For instance, it could potentially be encapsulated within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. The formation of such complexes is driven by a combination of factors, including hydrophobic interactions and hydrogen bonding.

Exploration of this compound as a Building Block for Functional Materials

The incorporation of specific molecular functionalities into materials can impart them with desired properties. Amines are versatile building blocks in the synthesis of polymers and other functional materials. acs.orgnumberanalytics.com

This compound could be used as a monomer or a modifying agent in the creation of new functional materials. For example, it could be incorporated into a polymer backbone through reactions involving the amine group, such as polycondensation with dicarboxylic acids to form polyamides. The presence of the chiral amine in the polymer chain could introduce chirality to the material, which could be useful in applications such as chiral separations. researchgate.netrsc.org

Additionally, the amine could be used to functionalize the surface of materials. For instance, grafting this compound onto the surface of silica (B1680970) or a polymer resin could create a new stationary phase for chromatography with chiral recognition capabilities. The bulky alkyl groups could also influence the material's properties, such as its solubility and thermal stability. mdpi.com

Advanced Analytical Methods for Characterization of this compound and Its Derivatives

The definitive characterization and structural elucidation of this compound and its derivatives necessitate the application of advanced analytical methodologies that extend beyond basic identification. These techniques provide in-depth information regarding molecular structure, connectivity, and purity. The primary methods employed for such detailed analysis are hyphenated chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), and advanced Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. taylorfrancis.comnih.gov The gas chromatograph separates the compound from any impurities or other components of a mixture based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). pjps.pk

The resulting mass spectrum provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. For a secondary amine, the "nitrogen rule" is a key diagnostic indicator, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.orgwhitman.edu The fragmentation pattern is akin to a molecular fingerprint and is crucial for confirming the structure. For this compound, the dominant fragmentation process is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu This process leads to the formation of a resonance-stabilized nitrogen-containing cation. libretexts.org The loss of the largest alkyl group is typically the preferred fragmentation pathway. whitman.edu

Table 1: Predicted Key GC-MS Fragmentation Data for this compound

| Process | Fragment Lost | Predicted m/z of Major Fragment Ions |

| Molecular Ion | - | [M]+• |

| Alpha-Cleavage | Propyl radical (-C3H7) | [M-43]+ |

| Alpha-Cleavage | Isobutyl radical (-C4H9) | [M-57]+ |

| Alpha-Cleavage | Cyclohexyl radical (-C6H11) | [M-83]+ |

This table is predictive and based on established fragmentation patterns of secondary amines. Actual experimental values may vary slightly.

For more complex mixtures or trace-level analysis, derivatization may be employed prior to GC-MS analysis. umich.edu Reagents can be used to create derivatives that have improved chromatographic properties or more distinctive mass spectra. umich.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. numberanalytics.combbhegdecollege.com While basic 1D ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR techniques are essential for confirming the precise connectivity of the atoms. libretexts.orgresearchgate.net

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. pressbooks.pub The hydrogens on the carbons directly bonded to the nitrogen atom are expected to be deshielded and appear further downfield. libretexts.org The N-H proton itself often appears as a broad signal, and its chemical shift can be variable; its presence can be confirmed by D₂O exchange, which causes the signal to disappear. libretexts.orgpressbooks.pub

¹³C NMR spectroscopy reveals the number of chemically distinct carbon environments in the molecule. libretexts.org More advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org

Two-dimensional NMR experiments are critical for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This allows for the tracing of the cyclohexyl, ethyl, and methylbutyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for connecting the distinct fragments of the molecule, for example, linking the ethyl group to the cyclohexyl ring and both alkyl chains to the central nitrogen atom.

Table 2: Expected NMR Correlation Types for Structural Confirmation of this compound

| 2D NMR Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H – ¹H | Connectivity within the cyclohexyl, ethyl, and 3-methylbutyl fragments. |

| HSQC | ¹H – ¹³C (one bond) | Direct attachment of protons to their respective carbon atoms. |

| HMBC | ¹H – ¹³C (multiple bonds) | Connectivity between the alkyl fragments and the nitrogen atom. |

The combination of these advanced GC-MS and NMR methodologies provides a comprehensive and definitive characterization of this compound and its derivatives, ensuring accurate structural assignment and purity assessment.

Future Directions and Interdisciplinary Prospects for 1 Cyclohexylethyl 3 Methylbutyl Amine Research

Integration of Machine Learning and AI in the Design and Synthesis of (1-Cyclohexylethyl)(3-methylbutyl)amine Analogues

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design and synthesis. mdpi.comnih.gov For this compound, these technologies can accelerate the discovery of analogues with tailored properties.

For instance, generative models could design a library of virtual analogues by modifying the cyclohexyl or isoamyl fragments. Subsequently, predictive models could screen this library for desired characteristics such as solubility, binding affinity to a target protein, or specific material properties.

Table 1: Conceptual Application of AI/ML in Analogues Design

| AI/ML Tool | Application Area | Objective | Potential Outcome |

|---|---|---|---|

| Retrosynthesis Software | Synthesis Planning | Design efficient pathways for novel analogues. | Discovery of non-intuitive, cost-effective synthetic routes. chemcopilot.com |

| Quantitative Structure-Activity Relationship (QSAR) Models | Property Prediction | Forecast biological activity or physical properties. | Prioritization of high-potential analogues for synthesis. |

| Generative Adversarial Networks (GANs) | Molecular Design | Create new molecular structures based on learned patterns. | Exploration of novel chemical space around the core amine structure. |

| Reaction Optimization Algorithms | Process Chemistry | Predict optimal reaction conditions (temperature, catalyst, solvent). | Increased yields and purity, with reduced development time. mdpi.com |

Development of Sustainable and Environmentally Benign Chemical Processes for this compound

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. rsc.org Future research on this compound should focus on developing manufacturing processes that minimize environmental impact.

Traditional amine synthesis often involves alkyl halides and stoichiometric reagents, which can generate significant waste. rsc.org Greener alternatives that could be explored for this specific amine include:

Reductive Amination: Utilizing cyclohexyl methyl ketone and 3-methylbutylamine with green reducing agents (e.g., catalytic hydrogenation) instead of stoichiometric metal hydrides.

"Hydrogen Borrowing" Catalysis: This elegant approach involves the reaction of an alcohol with an amine, where a catalyst temporarily "borrows" hydrogen from the alcohol to form a carbonyl intermediate, which then reacts with the amine and is subsequently reduced by the "borrowed" hydrogen. rsc.org This method produces water as the only byproduct, maximizing atom economy.

Use of Bio-based Feedstocks: Investigating routes that start from renewable resources to synthesize the cyclohexyl and isoamyl fragments would significantly enhance the sustainability profile of the final compound.

The selection of solvents is another critical factor. Replacing hazardous organic solvents with more benign alternatives like water, supercritical CO₂, or ionic liquids could drastically reduce the environmental footprint of the synthesis. organic-chemistry.orgproquest.com

Table 2: Comparison of Hypothetical Synthetic Routes

| Metric | Traditional Route (e.g., Alkyl Halide) | Green Route (e.g., Hydrogen Borrowing) |

|---|---|---|

| Starting Materials | 1-Bromo-1-cyclohexylethane, 3-Methylbutylamine | Cyclohexylethanol, 3-Methylbutylamine |

| Byproduct | Halide Salt | Water |

| Atom Economy | Low | High |

| Solvent | Aprotic organic solvents (e.g., THF, DMF) | Potentially greener solvents or solvent-free. organic-chemistry.org |

| Catalyst | None (stoichiometric base) | Transition metal catalyst (reusable) |

Exploration of Novel Reactivity and Transformation Pathways Unique to the this compound Structure

The specific steric hindrance imparted by the bulky cyclohexylethyl group adjacent to the nitrogen atom makes this compound an interesting substrate for exploring novel reactivity. tandfonline.com Sterically hindered amines often exhibit unique behavior in catalytic reactions, sometimes enabling selectivity that is not achievable with smaller amines. nih.gov

Future research could investigate:

C-H Functionalization: Developing catalytic systems that can selectively functionalize the C-H bonds of the cyclohexyl or isoamyl groups while the amine is coordinated to a metal center. This could lead to a new family of complex amine-containing molecules. sciencedaily.comeuropeanpharmaceuticalreview.com

Novel C-N Coupling Reactions: The compound's steric bulk presents a challenge for standard cross-coupling reactions. nih.gov Research into new ligands and catalyst systems (e.g., heterobimetallic complexes) specifically designed to accommodate hindered amines could lead to breakthroughs in C-N bond formation. organic-chemistry.org

Asymmetric Transformations: Using the chiral center (if resolved) of the 1-cyclohexylethyl group to direct stereoselective reactions on other parts of the molecule or in intermolecular reactions.

The interplay between the electronic properties of the nitrogen lone pair and the steric environment created by the alkyl groups could be harnessed to control reaction pathways and discover unprecedented chemical transformations. researchgate.net

Application of High-Throughput Experimentation in the Discovery of New Chemistry for this compound

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research, allowing for the rapid screening of hundreds or thousands of reaction conditions in parallel. researchgate.netacs.org This methodology is perfectly suited to accelerate the discovery of new reactions and optimize synthetic conditions for this compound.

An HTE workflow could be employed to:

Discover Novel Catalysts: By screening large libraries of metal precursors and ligands, HTE can quickly identify effective catalysts for challenging transformations, such as the coupling of this hindered amine with unreactive partners. researchgate.net

Optimize Reaction Conditions: A vast array of parameters—including solvents, bases, temperatures, and reactant ratios—can be systematically evaluated to find the optimal conditions for a desired reaction, maximizing yield and minimizing byproducts. youtube.com

Map Reactivity: HTE can be used to rapidly test the reactivity of the amine with a diverse set of electrophiles or coupling partners, providing a comprehensive map of its chemical behavior. nih.gov

For example, a 96-well plate could be set up to screen various palladium catalysts and ligands for a Buchwald-Hartwig amination reaction, allowing for the rapid identification of a successful catalyst system for this sterically demanding substrate. acs.org

Table 3: Illustrative HTE Plate Layout for a Cross-Coupling Reaction

| Well | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| A1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene |

| A2 | Pd₂(dba)₃ | XPhos | LHMDS | Dioxane |

| B1 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene |

| B2 | Pd₂(dba)₃ | RuPhos | LHMDS | Dioxane |

| ... | ... | ... | ... | ... |

Collaborative Research Avenues with Related Fields Utilizing this compound as a Molecular Probe or Building Block

The unique properties of this compound make it a valuable candidate for interdisciplinary research, particularly in polymer science and materials engineering. Amines are widely used as building blocks and functional groups in the creation of advanced materials. enamine.net

Polymer Science: This amine could be incorporated into polymer backbones or used as a pendant group to modify polymer properties. The bulky, non-polar alkyl groups could enhance solubility in non-polar solvents, increase the glass transition temperature, or create specific free volume characteristics within the polymer matrix.

Materials Engineering: The amine functionality can be used to graft the molecule onto the surface of materials like silica (B1680970), graphene oxide, or cellulose. acs.org Such functionalized materials could have applications in:

CO₂ Capture: Amine-functionalized solids are promising materials for capturing carbon dioxide from flue gas or the atmosphere. rsc.orgresearchgate.net

Catalysis: Immobilizing the amine on a solid support could create a reusable basic catalyst or a scavenger for acidic impurities.

Surface Modification: Changing the surface energy and wettability of materials for applications in coatings or separation membranes.

Collaborative projects between organic chemists and materials scientists could lead to the development of novel functional materials where the specific structure of this compound imparts unique and desirable properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-cyclohexylethyl)(3-methylbutyl)amine, and how do reaction conditions influence yield?

- Methodological Answer :

- Alkylation of Amines : React cyclohexylethylamine with 3-methylbutyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF) .

- Reductive Amination : Combine cyclohexylethanone with 3-methylbutylamine using NaBH₃CN or H₂/Pd-C as reducing agents. Optimize solvent polarity (e.g., MeOH vs. THF) to control reaction kinetics .

- Key Variables : Temperature (60–100°C), stoichiometric ratios (1:1.2 amine:alkylating agent), and solvent choice (polar aprotic solvents enhance nucleophilicity) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm amine proton environments (δ 1.0–3.0 ppm) and cyclohexyl/butyl carbons .

- GC-MS : Monitor molecular ion peaks (e.g., m/z ≈ 211 for C₁₃H₂₅N) and fragmentation patterns to detect impurities .

- Purity Standards : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar amines?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyclohexyl vs. phenyl groups) on receptor binding using molecular docking simulations .

- Metabolic Profiling : Investigate hepatic metabolism via LC-MS to identify reactive intermediates (e.g., N-hydroxylated metabolites) that may explain toxicity variations .

- Case Study : Amines with branched alkyl chains (e.g., 3-methylbutyl) show reduced CYP450 inhibition compared to linear analogs, impacting drug candidate prioritization .

Q. How does stereochemistry influence the biological interactions of this compound?

- Methodological Answer :

- Enantioselective Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to produce (R)- and (S)-enantiomers. Verify enantiomeric excess (ee) via chiral HPLC .

- Receptor Binding Assays : Test enantiomers against GPCRs (e.g., serotonin receptors) to assess stereospecific activation/inhibition. For example, (S)-enantiomers may exhibit 10-fold higher affinity due to spatial compatibility with binding pockets .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and thermal control, reducing dimerization or over-alkylation byproducts .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine intermediates in reductive amination) and adjust reagent feed rates .

- Byproduct Data :

| Byproduct | Formation Condition | Mitigation Strategy |

|---|---|---|

| Dialkylated amine | Excess alkylating agent | Stepwise reagent addition |

| Cyclohexene derivatives | High-temperature degradation | Lower reaction temperature |

Data-Driven Research Challenges

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- Methodological Answer :

- Stability Studies : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and hepatocyte medium (pH 6.8). Monitor degradation via LC-MS at 24-hour intervals .

- Key Finding : Amines are prone to oxidation in aqueous buffers; adding antioxidants (e.g., ascorbic acid) increases half-life by 40% .

Q. What computational tools predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Models : Use EPI Suite or TEST software to estimate biodegradability (e.g., BIOWIN score) and ecotoxicity (e.g., LC50 for fish) .

- Molecular Dynamics : Simulate lipid bilayer permeability to assess bioaccumulation potential. Branched alkyl chains reduce logP values, suggesting lower environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.